molecular formula C17H21F3N2O5 B8341468 Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No. B8341468
M. Wt: 390.4 g/mol
InChI Key: PBUYTZFWSSKZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321763B2

Procedure details

A solution of tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (1.4 g, 1.0 eq, 3.6 mmol) in CH2Cl2 (25 mL) was cooled to 0° C. while stifling. 4N HCl in dioxane (15 mL) was added to the above solution and stirred at 0° C. for 30 minutes and brought to room temperature for 2 hours. The volatiles were removed under vacuum to leave a crude solid. The crude mixture was dissolved in EtOAc (100 mL) and partitioned with 1N aqueous NaOH solution (50 mL). Organic layers were separated and the aqueous layer was washed with EtOAc (50 mL). The combined organic layers were dried over Na2SO4 and concentrated under vacuum to give the desired product in 90% yield.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:23]=[CH:22][C:7]([O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[C:6]([C:24]([F:27])([F:26])[F:25])[CH:5]=1)([O-:3])=[O:2].Cl>C(Cl)Cl.O1CCOCC1.CCOC(C)=O>[N+:1]([C:4]1[CH:23]=[CH:22][C:7]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[C:6]([C:24]([F:27])([F:25])[F:26])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
brought to room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a crude solid
CUSTOM
Type
CUSTOM
Details
partitioned with 1N aqueous NaOH solution (50 mL)
CUSTOM
Type
CUSTOM
Details
Organic layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(OC2CCNCC2)C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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